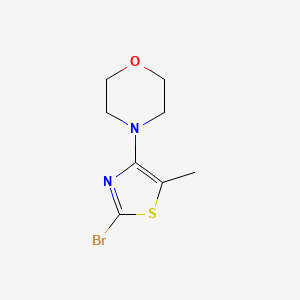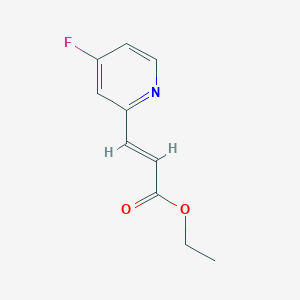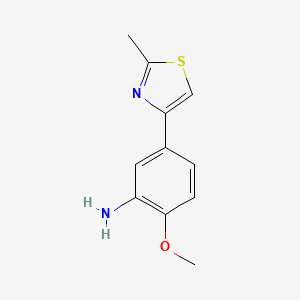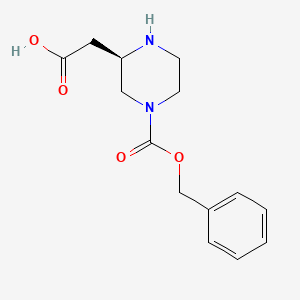![molecular formula C8H9ClN2O B11782184 2-(Chloromethyl)-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one](/img/structure/B11782184.png)
2-(Chloromethyl)-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one is a heterocyclic compound that contains both pyrimidine and cyclopentane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethyl ketone with a suitable amine to form the desired pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions may involve the use of bases such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Oxidation Reactions: Oxidized products such as oxo-pyrimidines.
Reduction Reactions: Reduced products such as dihydropyrimidines.
Applications De Recherche Scientifique
2-(Chloromethyl)-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)pyrimidine
- 6,7-Dihydro-5H-cyclopenta[b]pyridine
- 1H-pyrrolo[2,3-b]pyridine
Uniqueness
2-(Chloromethyl)-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one is unique due to its specific combination of a chloromethyl group and a fused pyrimidine-cyclopentane ring system. This structural feature imparts distinct reactivity and potential biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H9ClN2O |
|---|---|
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
2-(chloromethyl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C8H9ClN2O/c9-4-7-10-6-3-1-2-5(6)8(12)11-7/h1-4H2,(H,10,11,12) |
Clé InChI |
NYTBOBMIVNXGGL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)N=C(NC2=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11782103.png)







![3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B11782142.png)
![(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11782149.png)


![5-Chloro-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11782175.png)
![2-Bromoimidazo[1,2-b][1,2,4]triazine](/img/structure/B11782192.png)
